2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide
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Overview
Description
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide is a compound that features a thiadiazole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with naphthalene-2-yl acetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The naphthalene moiety can enhance the compound’s ability to cross cellular membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: This compound shares the thiadiazole ring but lacks the naphthalene moiety.
5-Methyl-1,3,4-thiadiazole-2-thiol: Similar to the above compound, it features the thiadiazole ring but without the naphthalene group.
Uniqueness
The presence of both the thiadiazole ring and the naphthalene moiety in 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-17-18-15(21-10)20-9-14(19)16-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHTUAWNYPRAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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